molecular formula C25H23NO2 B11535142 N-(2-methoxyphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

N-(2-methoxyphenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No.: B11535142
M. Wt: 369.5 g/mol
InChI Key: XEPGBYGCMFBBTQ-UHFFFAOYSA-N
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Description

o-Acetanisidide , belongs to the class of acetamides. Its chemical formula is C₉H₁₁NO₂ , with a molecular weight of approximately 165.2 g/mol . This compound features a methoxy group (–OCH₃) attached to the phenyl ring.

Preparation Methods

Synthetic Routes:: The synthetic routes for o-Acetanisidide involve acetylation of 2-methoxyaniline (o-anisidine) with acetic anhydride. The reaction proceeds under mild conditions, typically at room temperature or slightly elevated temperatures. The balanced chemical equation is as follows:

2-Methoxyaniline+Acetic Anhydrideo-Acetanisidide+Acetic Acid\text{2-Methoxyaniline} + \text{Acetic Anhydride} \rightarrow \text{o-Acetanisidide} + \text{Acetic Acid} 2-Methoxyaniline+Acetic Anhydride→o-Acetanisidide+Acetic Acid

Industrial Production:: o-Acetanisidide is not produced on an industrial scale. it serves as an intermediate in the synthesis of other compounds.

Chemical Reactions Analysis

Reactions::

    Acetylation: The primary reaction involves acetylation of the amino group in 2-methoxyaniline.

    Hydrolysis: o-Acetanisidide can undergo hydrolysis to regenerate 2-methoxyaniline.

Common Reagents and Conditions::

    Acetylation: Acetic anhydride, pyridine, and mild heating.

    Hydrolysis: Dilute acid (e.g., hydrochloric acid).

Major Products:: The major product of acetylation is o-Acetanisidide itself, while hydrolysis yields 2-methoxyaniline.

Scientific Research Applications

o-Acetanisidide finds limited direct applications due to its intermediate status. it contributes to the synthesis of various pharmaceuticals, dyes, and agrochemicals.

Mechanism of Action

The specific mechanism of action for o-Acetanisidide is not well-documented. its derivatives may exhibit analgesic, anti-inflammatory, or antimicrobial properties.

Comparison with Similar Compounds

While o-Acetanisidide is unique in its structure, similar compounds include:

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

InChI

InChI=1S/C25H23NO2/c1-15-22-16-9-3-5-11-18(16)24(19-12-6-4-10-17(19)22)23(15)25(27)26-20-13-7-8-14-21(20)28-2/h3-15,22-24H,1-2H3,(H,26,27)

InChI Key

XEPGBYGCMFBBTQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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